Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate
Description
Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate (hereafter referred to as the "target compound") is a structurally complex ester derivative characterized by a hexanoate backbone, multiple methoxy substituents, and a phenylmethoxycarbonylamino group. The compound features stereochemical complexity (2S,4S configuration) and aromatic ether linkages, which may influence its physicochemical properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO7/c1-20(2)23(16-22-12-13-25(33-4)26(17-22)35-15-9-14-32-3)18-24(27(30)34-5)29-28(31)36-19-21-10-7-6-8-11-21/h6-8,10-13,17,20,23-24H,9,14-16,18-19H2,1-5H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQCIDBDYQDULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of the Compound Structure and Challenges in Synthesis
- Molecular formula and weight: The compound has a molecular weight of approximately 479.62 g/mol.
- Key structural features:
- Hexanoate backbone with stereocenters at positions 2 and 4 (2S,4S configuration).
- Substituted phenyl ring with methoxy and 3-methoxypropoxy groups.
- Phenylmethoxycarbonylamino (benzyloxycarbonyl, Cbz) protecting group on the amino function.
- Synthetic challenges:
- Maintaining stereochemical integrity during multi-step synthesis.
- Introducing the 3-methoxypropoxy substituent on the aromatic ring.
- Efficient protection and deprotection of amino groups to avoid side reactions.
- Achieving high purity and yield.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following sequential steps:
- Synthesis of the substituted aromatic intermediate: Introduction of the 4-methoxy-3-(3-methoxypropoxy)phenyl moiety.
- Construction of the hexanoate backbone: Formation of the chiral hexanoate chain with appropriate stereochemistry.
- Attachment of the phenylmethoxycarbonylamino group: Protection of the amino group with the phenylmethoxycarbonyl (Cbz) group.
- Coupling of aromatic and aliphatic moieties: Linking the substituted phenylmethyl group to the hexanoate backbone.
- Final purification: Isolation and purification by chromatographic methods such as reversed-phase HPLC.
Stepwise Detailed Preparation
Synthesis of 4-methoxy-3-(3-methoxypropoxy)phenyl Intermediate
- Starting from 4-methoxy-3-methylaniline , which can be prepared by catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene using 10% palladium on carbon (Pd/C) in methanol under hydrogen atmosphere at room temperature for 16 hours, yielding 4-methoxy-3-methylphenylamine with 100% yield.
- The methyl substituent at position 3 is then converted to the 3-methoxypropoxy group via nucleophilic substitution using 3-methoxypropanol derivatives under basic conditions to introduce the ether linkage.
Formation of the Hexanoate Backbone with Stereocenters
- The hexanoate backbone is constructed using chiral starting materials or chiral catalysts to ensure the (2S,4S) stereochemistry.
- Amino acid derivatives or chiral pool synthesis methods can be employed.
- The amino group is protected by reaction with benzyl chloroformate (Cbz-Cl) to form the phenylmethoxycarbonylamino moiety, preventing side reactions during subsequent steps.
Coupling Reaction
- The substituted phenylmethyl moiety is linked to the hexanoate backbone via alkylation or reductive amination methods.
- Reaction conditions typically involve mild bases and solvents such as dichloromethane or acetonitrile to maintain stereochemical integrity.
- Purification of intermediates is done by filtration and washing with solvents like acetone and ethyl acetate.
Final Purification and Characterization
- The crude product is purified by reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity.
- Characterization includes NMR, mass spectrometry, and optical rotation measurements to confirm structure and stereochemistry.
Data Tables Summarizing Key Reaction Conditions and Yields
Research Findings and Analytical Data
- Preliminary studies indicate that the compound acts as an inhibitor of Factor XIa, a serine protease involved in blood coagulation, suggesting potential anticoagulant properties.
- Structural analogs have shown efficacy in enzyme inhibition assays, supporting the biological relevance of the compound.
- Analytical techniques such as reversed-phase HPLC confirm the purity and homogeneity of the final compound.
- Spectroscopic data (NMR, MS) validate the structural assignments and stereochemical configuration.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Backbone Diversity: The target compound’s hexanoate backbone contrasts with hydantoin (5-membered ring in ) and benzoate (aromatic ester in ) frameworks. This difference impacts rigidity and conformational flexibility.
- Functional Groups : While the target compound and LS-03205 both contain ester linkages, LS-03205 incorporates a thiadiazole ring, which may enhance π-stacking interactions or alter electronic properties.
- Substituent Effects : The methoxypropoxy group in the target compound introduces ether-based hydrophilicity, whereas the sulfanyl group in could influence redox reactivity or metal coordination.
Biological Activity
Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate is a complex organic compound with potential applications in pharmaceuticals. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C30H49NO7
- Molecular Weight : 535.7 g/mol
- XLogP3 : 6.4
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 16
- Topological Polar Surface Area : 92.3 Ų
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which can include enzymes, receptors, and other proteins involved in metabolic pathways. The methoxy and propoxy groups in its structure may enhance lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.
Biological Activity Overview
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Some studies have reported cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapeutics.
Study 1: Antioxidant Activity
A study conducted on various methoxy-substituted phenolic compounds demonstrated that this compound exhibited significant free radical scavenging activity compared to control compounds. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Test Compound | 12.5 |
| Ascorbic Acid | 15.0 |
Study 2: Anti-inflammatory Effects
In vitro assays revealed that the compound significantly inhibited the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in managing inflammatory diseases.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 200 | 60 |
Study 3: Anticancer Activity
A recent investigation into the anticancer properties of this compound showed selective cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 20 µM, while exhibiting minimal toxicity to normal fibroblast cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| Normal Fibroblasts | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
